molecular formula C13H19NO3 B8111923 N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate

N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate

Cat. No.: B8111923
M. Wt: 237.29 g/mol
InChI Key: ANSMHXIZDOWIBA-UHFFFAOYSA-N
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Description

N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-hydroxyphenyl)-2-methylpentan-2-amine with a suitable carbamoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate can be compared with other similar compounds, such as:

    N-[4-(4-hydroxyphenyl)-2-methylbutan-2-yl]carbamate: Differing by one carbon in the alkyl chain, which may affect its chemical and biological properties.

    N-[4-(4-hydroxyphenyl)-2-methylhexan-2-yl]carbamate: Differing by one additional carbon in the alkyl chain, potentially altering its reactivity and interactions.

    N-[4-(4-hydroxyphenyl)-2-methylpropan-2-yl]carbamate: With a shorter alkyl chain, this compound may have different solubility and stability characteristics.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(8-13(2,3)14-12(16)17)10-4-6-11(15)7-5-10/h4-7,9,14-15H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSMHXIZDOWIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)NC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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